molecular formula C15H18N2O6S2 B2649738 Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034518-43-7

Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2649738
CAS No.: 2034518-43-7
M. Wt: 386.44
InChI Key: GCEDPOFRSIFCPA-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazole Derivatives in Medicinal Chemistry

Benzoxazole, a bicyclic heterocycle comprising fused benzene and oxazole rings, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early studies focused on its structural versatility, enabling substitutions at the 2-, 5-, and 6-positions to modulate electronic and steric properties. The discovery of natural benzoxazoles, such as texamine and caboxamycin, revealed inherent antimicrobial and antiproliferative activities, spurring synthetic efforts to optimize bioactivity. By the 1980s, benzoxazole derivatives like zoxazolamine (a muscle relaxant) and flunoxaprofen (a nonsteroidal anti-inflammatory drug) entered clinical use, validating the scaffold’s pharmacokinetic adaptability.

Recent advances in molecular hybridization have further expanded benzoxazole applications. For instance, 2-aminobenzoxazole derivatives have demonstrated potent kinase inhibition, with compound 22 (a VEGFR-2 inhibitor) showing efficacy in angiogenesis models. Table 1 summarizes key milestones in benzoxazole-based drug development.

Table 1: Historical Milestones in Benzoxazole Drug Development

Year Compound Therapeutic Area Key Advancement
1962 Zoxazolamine Muscle Relaxation First benzoxazole-derived FDA-approved drug
1985 Flunoxaprofen Inflammation COX-2 selectivity enhancement
2020 VEGFR-2 Inhibitor (22) Antiangiogenesis Orally bioavailable kinase inhibitor

Emergence of 3-Methyl-2-oxo-2,3-dihydrobenzoxazole as a Pharmacophore

The 3-methyl-2-oxo-2,3-dihydrobenzoxazole substructure has emerged as a critical pharmacophore due to its balanced lipophilicity and hydrogen-bonding capacity. The keto group at position 2 enhances electron-withdrawing effects, stabilizing interactions with enzymatic active sites, while the 3-methyl group improves metabolic stability by shielding against oxidative degradation.

Structural studies of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (PubChem CID: 9990174) reveal that the carboxylic acid at position 5 facilitates salt bridge formation with basic residues in targets like cyclooxygenase (COX) and vascular endothelial growth factor receptors (VEGFRs). Hybridization of this core with sulfonamide groups, as seen in recent antiproliferative agents, has further amplified target affinity.

Evolution of Sulfonylpyrrolidine-Containing Compounds

Sulfonylpyrrolidine moieties are prized for their conformational rigidity and ability to engage in sulfonamide-specific interactions with proteins. The sulfonyl group acts as a hydrogen-bond acceptor, while the pyrrolidine ring’s puckered geometry enhances binding pocket compatibility. Patent US20070123574A1 highlights methods for stereoselective synthesis of benzoxazole sulfonamides, emphasizing the role of pyrrolidine’s tertiary nitrogen in coordinating acidic residues.

Comparative analyses show that sulfonylpyrrolidine derivatives exhibit improved blood-brain barrier penetration relative to acyclic analogs, making them valuable in neurological drug design. For example, compounds featuring this motif have shown promise as γ-secretase modulators in Alzheimer’s disease models.

Thio-Acetate Functionality in Bioactive Molecules

Thio-acetate groups (-S-CO-O-) offer unique advantages over oxygen-based esters, including enhanced resistance to esterase-mediated hydrolysis and improved membrane permeability. The sulfur atom’s polarizability enables stronger van der Waals interactions with hydrophobic protein pockets. In the context of Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate, the thio-acetate linker likely serves dual roles: (1) prolonging half-life by reducing first-pass metabolism and (2) facilitating prodrug activation via intracellular thioesterases.

Recent work on thiazolo[3,2-a]benzimidazoles demonstrates that sulfur-containing linkers can significantly enhance antiparasitic activity, with EC~50~ values up to 10-fold lower than their oxygenated counterparts.

Research Significance and Objectives

The integration of 3-methyl-2-oxo-benzoxazole, sulfonylpyrrolidine, and thio-acetate motifs in a single molecule represents a strategic effort to synergize target affinity, metabolic stability, and bioavailability. Current research objectives include:

  • Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents on the benzoxazole and pyrrolidine rings to optimize binding to inflammation-associated targets (e.g., COX-2, 5-LOX).
  • Mechanistic Studies : Elucidating the compound’s mode of action through X-ray crystallography and molecular dynamics simulations.
  • In Vivo Efficacy : Evaluating pharmacokinetics in murine models of chronic inflammation and cancer.

This multidisciplinary approach aims to advance this compound as a lead candidate for further preclinical development.

Properties

IUPAC Name

methyl 2-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-16-12-7-11(3-4-13(12)23-15(16)19)25(20,21)17-6-5-10(8-17)24-9-14(18)22-2/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDPOFRSIFCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)SCC(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of suitable intermediates, often under reductive amination conditions.

    Thioester Formation: The final step involves the reaction of the intermediate with methyl thioacetate under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of enzyme inhibitors, receptor modulators, or other therapeutic agents.

Industry

In the material science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.

Mechanism of Action

The mechanism by which Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and oxazole groups are known to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with heterocyclic sulfonamides and thioesters. Below is a comparative analysis with two analogs from the literature ():

Table 1: Structural and Functional Comparison

Feature Target Compound 7a (Thiophene-cyano derivative) 7b (Thiophene-ester derivative)
Core Heterocycle Benzo[d]oxazole (oxygen and nitrogen-containing fused ring) Thiophene (sulfur-containing ring) Thiophene (sulfur-containing ring)
Key Substituents Sulfonyl-pyrrolidine, thioacetate ester Cyano (CN), amino (NH₂) Ethyl ester (COOEt), amino (NH₂)
Synthetic Route Likely involves sulfonation, pyrrolidine coupling, and esterification* Gewald reaction (malononitrile + sulfur) Gewald reaction (ethyl cyanoacetate + sulfur)
Reactivity Sulfonyl group enhances electrophilicity; thioester prone to hydrolysis Cyano group participates in nucleophilic additions Ester group susceptible to hydrolysis or transesterification
Potential Applications Bioactivity studies pending (e.g., enzyme inhibition) Anticancer or antimicrobial agents (hypothesized) Prodrug candidates (ester hydrolysis for activation)

*Synthesis inferred from analogous methods in , where triethylamine and 1,4-dioxane are used for heterocyclic coupling .

Key Observations:

Heterocyclic Core Differences :

  • The benzo[d]oxazole in the target compound provides greater aromatic stability compared to the thiophene rings in 7a and 7b. This may influence binding affinity in biological systems due to enhanced π-π stacking or hydrogen bonding .
  • Thiophene derivatives (7a, 7b) exhibit stronger electron delocalization, which could enhance conductivity in material science applications.

In contrast, the cyano group in 7a offers a site for further functionalization (e.g., click chemistry) . Thioacetate vs. Ethyl Ester: The thioester in the target compound is more reactive toward nucleophilic attack than the ethyl ester in 7b, suggesting divergent stability profiles in physiological conditions.

Synthetic Flexibility :

  • Both the target compound and analogs 7a/7b utilize sulfur-based reagents (e.g., elemental sulfur) in their synthesis, highlighting the importance of thiolation and cyclization steps. However, the target compound’s benzo[d]oxazole core likely requires more stringent reaction conditions due to its fused-ring system .

Biological Activity

Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C18H22N2O4S\text{Molecular Formula }C_{18}H_{22}N_2O_4S

Key Properties:

  • Molecular Weight: 358.44 g/mol
  • CAS Number: Not specified in the search results but can be derived from its structure.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures showed activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.004 mg/mL
Compound BS. aureus0.015 mg/mL
Compound CEn. cloacae0.008 mg/mL
Compound DP. aeruginosa0.011 mg/mL

The most sensitive bacteria were identified as En. cloacae, while E. coli showed higher resistance levels . The structure–activity relationship (SAR) indicated that the presence of specific functional groups significantly enhances antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, related compounds have also exhibited antifungal activity. The effectiveness of these compounds against fungi was evaluated, revealing promising results.

Table 2: Antifungal Activity of Related Compounds

CompoundFungi TestedMinimum Inhibitory Concentration (MIC)
Compound ET. viride0.004 mg/mL
Compound FA. fumigatus0.030 mg/mL

The most potent antifungal activity was recorded for compounds targeting T. viride, while resistance was noted in A. fumigatus .

The biological activity of this compound and its derivatives can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in fungi. Docking studies suggest that these compounds bind effectively to bacterial ribosomes, thereby inhibiting protein synthesis .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted on various derivatives demonstrated that certain modifications in the chemical structure led to enhanced antibacterial activity against resistant strains of bacteria, significantly outperforming traditional antibiotics like ampicillin .
  • Clinical Observations:
    In clinical settings, patients treated with formulations containing derivatives of this compound showed marked improvements in infections resistant to standard treatments .

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